2,3-Epoxypropyl propionate 2,3-Epoxypropyl propionate
Brand Name: Vulcanchem
CAS No.: 37111-25-4
VCID: VC14368418
InChI: InChI=1S/C6H10O3/c1-2-6(7)9-4-5-3-8-5/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

2,3-Epoxypropyl propionate

CAS No.: 37111-25-4

Cat. No.: VC14368418

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Epoxypropyl propionate - 37111-25-4

Specification

CAS No. 37111-25-4
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name oxiran-2-ylmethyl propanoate
Standard InChI InChI=1S/C6H10O3/c1-2-6(7)9-4-5-3-8-5/h5H,2-4H2,1H3
Standard InChI Key QNAJAJLBHMMOJB-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OCC1CO1

Introduction

Chemical Identity and Structural Characteristics

2,3-Epoxypropyl propionate, systematically named oxiran-2-ylmethyl propanoate, is an organooxygen compound with a molecular weight of 130.14 g/mol. Its IUPAC name reflects the presence of an epoxy ring (oxirane) and a propionate ester group. The canonical SMILES notation CCC(=O)OCC1CO1 delineates its structure: a three-membered epoxy ring attached to a methyl propionate moiety. This configuration confers reactivity at the epoxy site while maintaining ester functionality for further chemical modifications.

The compound’s three-dimensional conformation enhances steric accessibility, facilitating nucleophilic attacks on the strained epoxy ring. This reactivity underpins its utility in crosslinking reactions, particularly in epoxy resin systems.

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol
Boiling PointNot reported
DensityNot reported
Solubility in WaterLow (estimated <10 g/L)
Vapor PressureLikely moderate (analogous to epoxy methacrylates )
Log Kow (Partition Coefficient)Estimated ~1.0 (similar to C₇H₁₀O₃ analogs )

The compound’s low water solubility and moderate hydrophobicity (log Kow ≈1.0) suggest limited environmental mobility, though its epoxy group may enhance reactivity in aqueous systems .

Industrial Applications

Reactive Diluent in Epoxy Resins

2,3-Epoxypropyl propionate is primarily employed as a reactive diluent to reduce the viscosity of epoxy resin formulations without compromising mechanical properties. Unlike non-reactive diluents, it participates in crosslinking reactions, forming covalent bonds with resin matrices. This property is critical in applications requiring precise flow control, such as:

  • Coatings: Enhances penetration into porous substrates while minimizing solvent content.

  • Adhesives: Improves wetting and reduces curing-induced shrinkage.

  • Composite Materials: Facilitates fiber impregnation in carbon-fiber-reinforced polymers.

Polymer Chemistry

The epoxy group undergoes ring-opening reactions with nucleophiles like amines, carboxylic acids, and alcohols, enabling the synthesis of:

  • Thermosetting Polymers: Networks with high thermal stability and chemical resistance.

  • Functionalized Copolymers: Tailored materials for drug delivery or ion-exchange membranes.

Environmental Impact and Regulation

Ecotoxicity

Epoxy compounds like 2,3-Epoxypropyl propionate may exhibit environmental persistence due to slow biodegradation in anaerobic conditions . Hydrolysis half-lives in aqueous environments are pH-dependent, ranging from days to weeks .

Research Trends and Future Directions

Sustainable Polymer Development

Recent studies explore its use in bio-based epoxy systems derived from renewable resources (e.g., plant oils), reducing reliance on petrochemicals.

Advanced Material Engineering

  • Self-Healing Polymers: Epoxy-functionalized monomers enable autonomic repair mechanisms via reversible bonding.

  • Nanocomposites: Integration with graphene oxide or cellulose nanocrystals enhances mechanical and barrier properties.

Circular Economy Initiatives

Efforts to improve recyclability of epoxy products include designing cleavable linkages using 2,3-Epoxypropyl propionate derivatives.

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